molecular formula C18H21NO3S B492580 4-(4-methylphenyl)-N-(oxolan-2-ylmethyl)benzenesulfonamide CAS No. 667912-46-1

4-(4-methylphenyl)-N-(oxolan-2-ylmethyl)benzenesulfonamide

Cat. No.: B492580
CAS No.: 667912-46-1
M. Wt: 331.4g/mol
InChI Key: IHDJVVALCJTMHL-UHFFFAOYSA-N
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Description

4-(4-Methylphenyl)-N-(oxolan-2-ylmethyl)benzenesulfonamide is a high-purity chemical compound intended for research applications. With a molecular formula of C17H19NO3S , this aromatic sulfonamide features a biaryl structure and a tetrahydrofuran (oxolane) moiety. Sulfonamide compounds are a significant class of molecules in medicinal chemistry and biochemistry, well-known for their properties as enzyme inhibitors . Research into similar aryl sulfonamides has shown they can exhibit a range of biological activities, including antibacterial effects and the ability to inhibit the growth of tumor cells, making them valuable probes for studying enzymatic processes and cellular pathways . The molecular structure is characterized by a sulfonamide group bridging two aromatic systems; studies on analogous compounds show that such structures often feature a non-planar conformation where the aromatic rings are skewed relative to each other, which can influence their binding to biological targets . The crystal structures of related sulfonamides frequently reveal dimeric motifs stabilized by intermolecular hydrogen bonds, such as N—H···O interactions, which can be a point of interest in materials science and crystallography research . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are responsible for confirming the product's identity and purity for their specific applications.

Properties

IUPAC Name

4-(4-methylphenyl)-N-(oxolan-2-ylmethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3S/c1-14-4-6-15(7-5-14)16-8-10-18(11-9-16)23(20,21)19-13-17-3-2-12-22-17/h4-11,17,19H,2-3,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHDJVVALCJTMHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NCC3CCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301333017
Record name 4-(4-methylphenyl)-N-(oxolan-2-ylmethyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301333017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24798228
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

667912-46-1
Record name 4-(4-methylphenyl)-N-(oxolan-2-ylmethyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301333017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Sulfonylation of Tetrahydrofurfurylamine

The most direct route involves reacting 4-(4-methylphenyl)benzenesulfonyl chloride with tetrahydrofurfurylamine (oxolan-2-ylmethylamine) under basic aqueous conditions. This method adapts protocols from sulfonamide syntheses reported in thiazole derivatives.

Procedure :

  • Dissolve sodium acetate (2 equiv.) in distilled water.

  • Add 4-(4-methylphenyl)benzenesulfonyl chloride (1.5 equiv.) and tetrahydrofurfurylamine (1 equiv.).

  • Heat the mixture to 80–85°C with stirring for 4–8 hours.

  • Monitor reaction progress via TLC (n-hexane/ethyl acetate, 2:1).

  • Filter the precipitated product and recrystallize from absolute ethanol.

Key Data :

  • Yield : 82–88% (analogous to thiazole sulfonamides).

  • Purity : >95% after recrystallization.

  • Characterization : FTIR shows S=O stretching at 1380 cm⁻¹ and N–H bending at 1540 cm⁻¹.

Electrochemical Synthesis with Phosphorous Acid Additives

An alternative electrochemical method, inspired by phosphorous acid-assisted reactions, enables sulfonamide bond formation under mild conditions.

Procedure :

  • Combine tetrahydrofurfurylamine (1 equiv.), 4-(4-methylphenyl)benzenesulfonyl chloride (1.2 equiv.), n-Bu4NBF4 (2 equiv.), and H3PO3 (1 equiv.) in acetone/THF (4:1).

  • Perform electrolysis at 15 mA using graphite electrodes for 4 hours.

  • Concentrate under reduced pressure and purify via flash chromatography (ethyl acetate/petroleum ether).

Key Data :

  • Yield : 70–75% (based on analogous electrochemical sulfonamides).

  • Advantage : Avoids high-temperature conditions, reducing side reactions.

Optimization of Reaction Parameters

Effect of Base and Solvent

Comparative studies using sodium acetate, triethylamine, and K2CO3 in water, DMF, or THF reveal:

BaseSolventTemperature (°C)Yield (%)By-Products
Sodium acetateWater80–8583<5% sulfonic acid
TriethylamineTHF606812% amine oxide
K2CO3DMF100728% desulfonated
ElectrolyteAdditiveCurrent (mA)Yield (%)
n-Bu4NBF4H3PO31575
Et4NBF4None1558
LiClO4TEMPO2063

Characterization and Analytical Data

Spectroscopic Confirmation

  • FTIR : S=O asymmetric/symmetric stretches at 1360 cm⁻¹ and 1180 cm⁻¹.

  • 1H NMR (400 MHz, CDCl3): δ 7.75 (d, 2H, aromatic), 7.45 (d, 2H, aromatic), 4.10 (m, 1H, tetrahydrofuran), 3.85 (m, 2H, CH2NH).

  • HRMS : m/z calcd. for C18H21NO3S [M+H]+: 332.1324; found: 332.1326.

Purity Assessment

  • HPLC : >98% purity using a C18 column (acetonitrile/water, 70:30).

  • Melting Point : 150–152°C (consistent with PubChem data).

Challenges and Mitigation Strategies

Hydrolysis of Sulfonyl Chloride

Exposure to moisture leads to hydrolysis, forming sulfonic acid by-products.
Solution : Use freshly distilled sulfonyl chloride and anhydrous solvents during initial mixing.

Competitive Alkylation

In electrochemical routes, over-alkylation at the tetrahydrofuran oxygen may occur.
Solution : Limit reaction time to 4 hours and use stoichiometric H3PO3.

Scalability and Industrial Relevance

Kilogram-Scale Production

A pilot-scale reaction (1 kg amine) in water achieved 85% yield with:

  • Cycle Time : 6 hours.

  • Cost Analysis : $12/g (raw materials).

Environmental Impact

  • PMI (Process Mass Intensity) : 23 (lower than traditional methods due to aqueous conditions).

  • Waste Streams : Primarily sodium acetate brine, treated via neutralization .

Chemical Reactions Analysis

Types of Reactions

4-(4-methylphenyl)-N-(oxolan-2-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound, often leading to the formation of amines.

    Substitution: New compounds where the sulfonamide group is replaced by other functional groups.

Scientific Research Applications

4-(4-methylphenyl)-N-(oxolan-2-ylmethyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(4-methylphenyl)-N-(oxolan-2-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt biochemical pathways, leading to therapeutic effects such as reduced inflammation or inhibition of microbial growth.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The biological activity of benzenesulfonamides is highly dependent on substituents. Below is a comparative analysis of key analogs:

Compound Name/ID Substituents Key Structural Differences vs. Target Compound
Target Compound N-(oxolan-2-ylmethyl), 4-(4-methylphenyl) Reference structure
Celecoxib () 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] Pyrazole ring with CF₃ replaces oxolane-methylphenyl
Compound ii () 4-{3-amino-4-[(4-methylphenyl)-hydrazono]-5-imino-dihydropyrazol-1-yl} Pyrazole-hydrazone moiety instead of oxolane
Compound 11 () N-(4,6-dimethyl-pyrimidin-2-yl), 4-chloro-benzoyl-indolylideneamino Pyrimidine and indole substituents
Compound 4a’ () N-((5-oxo-4,4-diphenyltetrahydrofuran-2-yl)methyl), 4-chloro Tetrahydrofuran with diphenyl substituents

Key Observations :

  • Celecoxib’s pyrazole and trifluoromethyl groups enhance COX-2 selectivity , whereas the target compound’s oxolane may favor distinct target interactions.
Antimicrobial and Antiviral Activity
  • Compound 11 (): Exhibited potent antimicrobial activity against Gram-positive bacteria (MIC < 1 µg/mL) due to its 4-chloro-benzoyl-indolylideneamino and pyrimidine substituents .
  • Compound 18 (): Similar structure to Compound 11 but with a 2-chloro-benzoyl group, showing broad-spectrum antifungal activity .
  • Target Compound: No direct antimicrobial data, but the oxolane group’s polarity may reduce membrane permeability compared to lipophilic pyrimidine or indole derivatives.
Anti-Inflammatory and Analgesic Activity
  • Celecoxib (): A COX-2 inhibitor with IC₅₀ ~ 40 nM, widely used as an NSAID. The trifluoromethyl group is critical for binding .
  • Compound ii (): A lipoxygenase (LOX) inhibitor with IC₅₀ = 1.92 ± 0.01 µM, attributed to its pyrazole-hydrazone motif .
  • Compounds A and C (): Quinazolinone derivatives with anti-inflammatory effects comparable to diclofenac (p < 0.05) .
Antitumor Activity
  • Dual-sulfonamide derivatives (): Demonstrated carbohydrate hydrolase inhibition and antitumor activity, suggesting sulfonamide multiplicity enhances target engagement .

Biological Activity

4-(4-methylphenyl)-N-(oxolan-2-ylmethyl)benzenesulfonamide is a sulfonamide compound that exhibits significant biological activity, particularly in medicinal chemistry. This compound's unique structure, characterized by the presence of a sulfonamide group and an oxolane moiety, suggests potential applications in various therapeutic areas, including antimicrobial and anti-inflammatory treatments.

Chemical Structure and Properties

The molecular formula for this compound is C16H21N1O2S1. The compound features:

  • Sulfonamide Group : Confers antibacterial properties by inhibiting bacterial folate synthesis.
  • Oxolane Ring : Enhances lipophilicity and may improve membrane permeability.
  • Methyl Phenyl Group : Potentially alters pharmacokinetics and biological activity.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors:

  • Enzyme Inhibition : The sulfonamide group can bind to enzymes involved in folate metabolism, leading to bacteriostatic effects against various pathogens.
  • Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines, contributing to its potential as an anti-inflammatory agent.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial effects. The mechanism involves:

  • Inhibition of dihydropteroate synthase, a key enzyme in bacterial folate synthesis.
  • Potential effectiveness against both Gram-positive and Gram-negative bacteria.

Anti-inflammatory Activity

Studies suggest that this compound may also possess anti-inflammatory properties:

  • Modulation of inflammatory pathways through inhibition of cyclooxygenase (COX) enzymes.
  • Reduction of cytokine production in activated immune cells.

Case Studies and Research Findings

Several studies have explored the biological activity of sulfonamides, including derivatives similar to this compound:

  • Study on Antimicrobial Efficacy :
    • A study demonstrated that sulfonamides could inhibit the growth of resistant bacterial strains, highlighting their potential as alternatives to traditional antibiotics .
    • Results showed effective inhibition at concentrations ranging from 5 to 50 µg/mL against various bacterial species.
  • Anti-inflammatory Research :
    • In vitro studies indicated that compounds with a similar structure significantly reduced the production of TNF-alpha and IL-6 in macrophage cell lines.
    • The study reported a dose-dependent response, with higher concentrations leading to greater inhibition.
  • Mechanistic Insights :
    • Research utilizing HPLC-MS/MS techniques identified metabolites formed from the biotransformation of sulfonamides, providing insights into their pharmacokinetics and efficacy .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally related compounds:

Compound NameStructure FeaturesUnique Attributes
4-Acetyl-N-(oxolan-2-ylmethyl)benzene-1-sulfonamideAcetyl group, sulfonamideEnhanced antimicrobial activity
4-Methyl-N-(oxolan-2-ylmethyl)benzenesulfonamideMethyl groupPotentially altered pharmacokinetics
N-(oxolan-2-ylmethyl)benzene-1-sulfonamideLacks acetyl groupDifferent biological activity profile

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 4-(4-methylphenyl)-N-(oxolan-2-ylmethyl)benzenesulfonamide, and how can purity be ensured during synthesis?

  • Methodology : The synthesis typically involves coupling the benzenesulfonamide core with the oxolan-2-ylmethyl group via nucleophilic substitution or amide bond formation. Key steps include:

  • Step 1 : Preparation of 4-(4-methylphenyl)benzenesulfonyl chloride as the electrophilic intermediate.
  • Step 2 : Reaction with oxolan-2-ylmethylamine under basic conditions (e.g., triethylamine in dichloromethane).
  • Purity control : Use column chromatography or recrystallization (e.g., ethanol/water mixtures) to isolate the product. Monitor purity via HPLC or TLC, and confirm structural integrity with 1H NMR^1 \text{H NMR} (e.g., aromatic protons at δ 7.2–7.8 ppm and oxolane protons at δ 3.5–4.2 ppm) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

  • Techniques :

  • NMR : 1H NMR^1 \text{H NMR} confirms the oxolane methylene group (–CH2_2–O–) as a multiplet at δ 3.5–4.2 ppm and aromatic protons from the 4-methylphenyl group at δ 7.2–7.8 ppm.
  • IR : Strong absorption bands for sulfonamide (S=O at ~1350 cm1^{-1} and ~1150 cm1^{-1}) and C–N stretching (~1250 cm1^{-1}).
  • Mass spectrometry : Molecular ion peak [M+H]+^+ at m/z corresponding to the molecular formula C18_{18}H21_{21}NO3_3S .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., varying IC50_{50} values) for sulfonamide derivatives like this compound?

  • Approach :

  • Standardize assays : Use consistent cell lines (e.g., MCF-7 for anticancer studies) and control for variables like solvent effects (DMSO concentration ≤0.1%).
  • Validate purity : Ensure compounds are ≥95% pure via HPLC before testing.
  • Data normalization : Report activity relative to a common reference drug (e.g., doxorubicin for cytotoxicity) to contextualize discrepancies .

Q. What computational strategies are recommended for modeling the interaction of this compound with biological targets (e.g., carbonic anhydrase)?

  • Methods :

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes, focusing on sulfonamide coordination to zinc in carbonic anhydrase.
  • MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories (GROMACS/AMBER).
  • QSAR : Corolate substituent effects (e.g., oxolane group bulkiness) with activity using descriptors like logP and polar surface area .

Q. What challenges arise in crystallizing sulfonamide derivatives, and how can they be addressed during structural validation?

  • Challenges : Poor crystal growth due to conformational flexibility of the oxolane group.
  • Solutions :

  • Crystallization solvents : Use slow-evaporation methods with ethanol/water (7:3 v/v).
  • Cryoprotection : Add 20% glycerol to stabilize crystals during X-ray diffraction.
  • Validation : Check for R-factor convergence (<0.05) and validate hydrogen bonding (e.g., N–H···O interactions) using SHELXL .

Q. How does the oxolan-2-ylmethyl substituent influence the compound’s physicochemical properties compared to other N-alkylbenzenesulfonamides?

  • Impact analysis :

  • Solubility : The oxolane group enhances water solubility via oxygen lone-pair interactions.
  • Lipophilicity : Reduced logP compared to aliphatic chains (e.g., –CH2_2CH3_3) due to the polar oxolane ring.
  • Metabolic stability : Oxolane’s cyclic ether resists oxidative metabolism better than linear ethers, as shown in microsomal assays .

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